(R)-Methyl 2,3-dihydroxypropanoate

Description

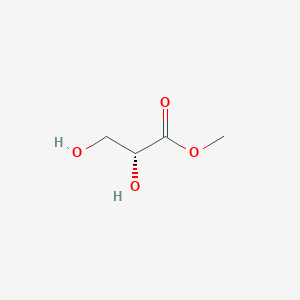

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2,3-dihydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c1-8-4(7)3(6)2-5/h3,5-6H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFCNNXZXGCREM-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of (R)-Methyl 2,3-dihydroxypropanoate

An In-depth Technical Guide to (R)-Methyl 2,3-dihydroxypropanoate for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile and highly valuable chiral building block in modern organic synthesis and drug development. Its stereodefined C3 backbone, featuring vicinal diols and a methyl ester, provides a powerful scaffold for the enantioselective synthesis of complex molecular architectures. This technical guide offers a comprehensive overview of the physical and chemical properties of this compound, including its spectroscopic profile. Detailed experimental protocols for its synthesis and key chemical transformations are presented, alongside an exploration of its significant applications in the pharmaceutical industry. This document is intended to serve as an essential resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

In the pursuit of novel therapeutics, the stereochemical identity of a molecule is often intrinsically linked to its biological activity. The demand for enantiomerically pure compounds has therefore positioned chiral building blocks as indispensable tools in the pharmaceutical industry. This compound, with its defined (R)-stereocenter, represents a key C3 chiral synthon. The presence of multiple functional groups—a primary alcohol, a secondary alcohol, and a methyl ester—offers a rich platform for a diverse array of chemical modifications. This guide aims to provide a detailed and practical understanding of this crucial molecule, empowering scientists to harness its full synthetic potential.

Molecular Structure and Physicochemical Properties

A thorough understanding of the fundamental physical and chemical characteristics of this compound is essential for its effective application in research and development.

Molecular Identity

-

Chemical Name: this compound[1]

-

Synonyms: Methyl D-(-)-glycerate, (R)-Methyl-2,3-dihydroxypropionate[1]

-

CAS Number: 18289-89-9[2]

-

Molecular Formula: C₄H₈O₄[3]

-

Molecular Weight: 120.10 g/mol [3]

Figure 1: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Reference(s) |

| Appearance | Light yellow to yellow liquid | [4][5] |

| Boiling Point | 140 °C at 15 Torr | [4][5] |

| Density | 1.2795 g/cm³ | [4][5] |

| Optical Rotation ([α]D) | -12.5° (c=0.01g/mL in CHCl₃) | [4] |

| Storage Temperature | 2-8°C | [4][5] |

Table 1: Physical properties of this compound.

Spectroscopic Profile

A comprehensive spectroscopic analysis is vital for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule. In CDCl₃, the following characteristic peaks are observed: a singlet for the methyl ester protons, a multiplet for the proton on the chiral center (C2), and multiplets for the diastereotopic protons on C3. The hydroxyl protons typically appear as broad signals that can be exchanged with D₂O. A representative ¹H NMR spectrum shows peaks at approximately δ 4.29 (dd, 1H), 3.91 (dd, 1H), 3.85 (dd, 1H), and 3.84 (s, 3H).[1]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon atoms. Expected chemical shifts are approximately: 170-180 ppm for the ester carbonyl carbon, 60-80 ppm for the carbons bearing hydroxyl groups (C2 and C3), and around 50-60 ppm for the methyl ester carbon.[6][7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3400 | Strong, Broad | O-H stretch (hydroxyl groups) |

| 2975-2860 | Medium | C-H stretch (aliphatic)[10] |

| 1750-1735 | Strong | C=O stretch (ester carbonyl)[10] |

| 1200-1170 | Strong | C-O stretch (ester)[10] |

Table 2: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z = 120. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or cleavage adjacent to the carbonyl group.[11][12]

Chemical Properties and Reactivity

The synthetic utility of this compound stems from the reactivity of its ester and vicinal diol functionalities.

Reactions of the Ester Group

-

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (R)-2,3-dihydroxypropanoic acid, under either acidic or basic conditions. Basic hydrolysis using reagents like lithium hydroxide is common.[13][14][15][16]

-

Transesterification: The methyl group of the ester can be exchanged with other alkyl groups by reacting with an alcohol in the presence of an acid or base catalyst.[17]

-

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol, yielding (R)-propane-1,2,3-triol.

-

Aminolysis: Reaction with amines can convert the ester into the corresponding amide.

Reactions of the Vicinal Diols

-

Protection: The two hydroxyl groups can be protected to allow for selective reactions elsewhere in the molecule. A common strategy is the formation of an acetonide by reacting with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.

-

Oxidation: The primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids using a variety of oxidizing agents. The choice of reagent will determine the oxidation product.

-

Esterification and Etherification: The hydroxyl groups can be acylated to form esters or alkylated to form ethers.

Experimental Protocols

This section provides detailed methodologies for the synthesis and a key transformation of this compound.

Synthesis via Sharpless Asymmetric Dihydroxylation

This method provides an efficient route to enantiomerically enriched this compound from methyl acrylate.

Figure 2: Synthetic workflow for the Sharpless asymmetric dihydroxylation of methyl acrylate.

Protocol:

-

Prepare a mixture of AD-mix-β in a 1:1 solution of tert-butanol and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methyl acrylate to the cooled, stirred mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with sodium sulfite.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Acetonide Protection of the Diol

This protocol describes the protection of the vicinal diols as an acetonide.

Protocol:

-

Dissolve this compound in 2,2-dimethoxypropane.

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the protected product.

Applications in Drug Development

The well-defined stereochemistry of this compound makes it a valuable precursor for the synthesis of numerous biologically active molecules.[17]

-

Synthesis of Linezolid: This chiral building block is a key component in some synthetic routes to the oxazolidinone antibiotic, Linezolid. The (R)-stereocenter is crucial for the drug's antibacterial activity.[17]

-

Antiviral Agents: The diol functionality is a common feature in many nucleoside analogs that exhibit antiviral properties. This makes this compound a potential starting material for the synthesis of novel antiviral drugs.[18][19][20][21][22]

-

Cardiovascular and Other Therapeutic Agents: The chiral scaffold can be incorporated into a variety of drug candidates for treating a range of conditions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex, enantiomerically pure molecules. Its versatile functional groups and defined stereochemistry provide a robust platform for the development of novel pharmaceuticals. A comprehensive understanding of its physical, chemical, and spectroscopic properties, as detailed in this guide, is essential for its effective and safe utilization in the laboratory. As the demand for stereochemically pure drugs continues to rise, the importance of synthons like this compound in advancing medicinal chemistry and drug discovery will only continue to grow.

References

-

Semantic Scholar. Indonesian Journal of Multidisciplinary Research. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

PubChem. Methyl 2,3-dihydroxypropanoate. [Link]

-

PubChem. This compound. [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts. [Link]

-

Chemical-Suppliers. This compound | CAS 18289-89-9. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

PubMed Central. Antiviral Drugs. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

PubMed Central. A roadmap to engineering antiviral natural products synthesis in microbes. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

Purdue University. Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

MDPI. Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. [Link]

-

MDPI. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. [Link]

-

Reddit. Isomerization during hydrolysis of a methyl ester. [Link]

-

Organic Chemistry Portal. Methyl Esters. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

Reddit. Hydrolysis of chiral methyl ester. [Link]

-

PubChem. (S)-Methyl 2,3-dihydroxypropanoate. [Link]

-

Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX. [Link]

Sources

- 1. This compound | 18289-89-9 [chemicalbook.com]

- 2. This compound | CAS 18289-89-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | C4H8O4 | CID 9920382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 18289-89-9 [amp.chemicalbook.com]

- 5. This compound CAS#: 18289-89-9 [m.chemicalbook.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scienceready.com.au [scienceready.com.au]

- 13. reddit.com [reddit.com]

- 14. Methyl Esters [organic-chemistry.org]

- 15. reddit.com [reddit.com]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 17. benchchem.com [benchchem.com]

- 18. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. purdue.edu [purdue.edu]

- 21. mdpi.com [mdpi.com]

- 22. Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of (R)-Methyl 2,3-dihydroxypropanoate

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-Methyl 2,3-dihydroxypropanoate (CAS No: 18289-89-9) is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries.[1] Its utility in asymmetric synthesis, particularly for constructing complex molecules and biologically active compounds, necessitates unambiguous structural and stereochemical characterization.[1] This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity and purity of this key synthetic intermediate. We delve into the interpretation of spectral data, outline field-proven experimental protocols for data acquisition, and explain the causal relationships between molecular structure and spectroscopic output.

Molecular Structure and Physicochemical Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental structure of the molecule. This compound is a C4 ester containing a primary alcohol, a secondary alcohol, and a stereocenter at the C2 position.

-

Molecular Formula: C₄H₈O₄[2]

-

Appearance: Light yellow to yellow liquid[2]

-

IUPAC Name: methyl (2R)-2,3-dihydroxypropanoate[3]

Caption: Molecular Structure of this compound.

Spectroscopic Analysis Workflow

The structural elucidation of a chemical entity like this compound is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The logical workflow ensures that data from one technique complements and validates the others, leading to a confident and complete characterization.

Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation of Fragments:

-

m/z 89: This significant peak likely arises from the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion, a classic fragmentation pattern for methyl esters. [4][5]* m/z 61: This fragment could correspond to the loss of the carbomethoxy radical (•COOCH₃, 59 Da) via cleavage of the C1-C2 bond.

-

m/z 59: This ion corresponds to the [COOCH₃]⁺ fragment. It can also be formed from the m/z 89 fragment by the subsequent loss of formaldehyde (CH₂O, 30 Da).

Experimental Methodologies

The integrity of spectroscopic data is directly dependent on the rigor of the experimental protocol. The following are standardized, field-proven methods for acquiring the data presented in this guide.

6.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans. Process the data with a line broadening of 0.3 Hz.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans to achieve an adequate signal-to-noise ratio.

6.2. IR Spectroscopy Protocol

-

Sample Preparation: As the compound is a liquid, the simplest method is to prepare a neat film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: First, acquire a background spectrum of the empty salt plates. Then, place the sample plates in the spectrometer and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

6.3. Mass Spectrometry Protocol

-

Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.

-

Sample Introduction: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate. Inject a 1 µL aliquot into the GC, which separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization and Analysis: Use a standard EI energy of 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range of m/z 35-200. The resulting spectrum plots ion abundance versus m/z.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific chemical environments of each atom. The IR spectrum validates the presence of the key hydroxyl and ester functional groups. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns. This comprehensive dataset serves as a reliable benchmark for researchers and scientists to confirm the identity, purity, and structural integrity of this important chiral intermediate in their developmental work.

References

-

PubChem. (n.d.). Methyl 2,3-dihydroxypropanoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). (S)-Methyl 2,3-dihydroxypropanoate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). SDBS search results. Retrieved January 7, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 7, 2026, from [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of methyl propanoate. Retrieved January 7, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 18289-89-9 [chemicalbook.com]

- 3. This compound | C4H8O4 | CID 9920382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to (R)-Methyl 2,3-dihydroxypropanoate: Synthesis, Characterization, and Applications in Drug Development

Abstract

(R)-Methyl 2,3-dihydroxypropanoate, a versatile chiral building block, holds significant importance in the synthesis of complex, enantiomerically pure molecules essential for drug discovery and development. This technical guide provides an in-depth exploration of its synthesis, purification, and characterization. Furthermore, it elucidates its critical role as a precursor in the development of biologically active molecules, with a particular focus on stereocontrolled transformations. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound in Chiral Synthesis

This compound (CAS No. 18289-89-9) is a valuable C3 chiral synthon, prized for its utility in constructing complex molecules with a high degree of stereocontrol.[1] Its defined 'R' configuration is fundamental to achieving the desired biological or chemical activity in the final products, making it a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] The dihydroxy functionality of this molecule offers multiple reaction sites for chemical modification, enabling its incorporation into a diverse range of molecular scaffolds. This guide will delve into the key aspects of this compound, from its synthesis and physicochemical properties to its strategic applications in modern drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for quality control.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 18289-89-9 | [1][2][3][4] |

| Molecular Formula | C₄H₈O₄ | [1][4][5] |

| Molecular Weight | 120.10 g/mol | [1][5] |

| Boiling Point | 140 °C (at 15 Torr) | [1][6] |

| Density | 1.2795 g/cm³ | [6] |

| Appearance | Light yellow to yellow liquid | [6] |

| Storage | Sealed in dry, store in freezer, under -20°C | [3] |

Spectroscopic Data for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides a detailed fingerprint of the molecule's hydrogen framework.

-

¹H NMR (400 MHz, CDCl₃) δ: 4.29 (dd, 1H, J = 3.8, 3.3Hz), 3.91 (dd, 1H, J = 11.7, 3.3Hz), 3.85 (dd, 1H, J = 11.7, 3.8Hz), 3.84 (s, 3H).[2]

A comprehensive listing of available spectroscopic data, including ¹³C NMR, IR, and Mass Spectrometry, can be found in various chemical databases.[7]

Synthesis and Purification: A Protocol for High-Purity this compound

The synthesis of enantiomerically pure this compound is a critical step in its utilization. One common and effective method involves the deprotection of a protected precursor, methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol details the synthesis of this compound from methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.[2]

Materials:

-

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate

-

Acetic acid

-

Water

-

Toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1 g, 6.24 mmol) in a mixed solvent of acetic acid (14 ml) and water (6 ml) in a round-bottom flask.[2]

-

Stir the reaction mixture at room temperature for 18 hours.[2]

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure.[2]

-

To ensure the complete removal of water and residual acetic acid, add toluene to the residue and perform azeotropic distillation. Repeat this step three times.[2]

-

The resulting product is this compound.

Purification by Vacuum Distillation

For applications requiring high purity, vacuum distillation is the preferred method of purification.

Apparatus Setup:

-

Assemble a vacuum distillation apparatus with a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.

-

Ensure all glassware is dry and joints are properly sealed.

Procedure:

-

Charge the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Slowly and carefully apply vacuum to the system.

-

Begin heating the distillation flask with a heating mantle while stirring.

-

Collect any low-boiling impurities (forerun) in a separate receiving flask.

-

Once the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.[8] A stable boiling point is indicative of a pure fraction being collected.[8]

-

After the majority of the product has distilled, or if the temperature begins to rise significantly, stop the distillation.

-

Allow the apparatus to cool completely before releasing the vacuum.

Applications in Drug Development and Stereocontrolled Synthesis

The true value of this compound lies in its application as a chiral precursor for the synthesis of biologically active molecules. Its C3 backbone serves as a fundamental unit in the construction of various molecules with significant pharmaceutical relevance.[1]

Precursor for Chiral Heterocyclic Systems

A significant application of this compound is in the construction of chiral heterocyclic systems, most notably the oxazolidin-2-one ring.[1] This five-membered heterocycle is the core pharmacophore of the oxazolidinone class of antibiotics.[1] The synthesis involves the cyclization of a carbamate derivative of a chiral 3-amino-1,2-propanediol, which can be readily prepared from this compound. The chirality at the C5 position of the oxazolidinone ring, derived from the (R)-configuration of the starting material, is essential for the biological activity of these drugs.[1]

Role in Asymmetric Synthesis

This compound is frequently employed in asymmetric synthesis to generate complex, enantiomerically pure compounds.[1] The use of such enantiomerically pure starting materials is a powerful strategy in organic synthesis, as it allows chemists to construct complex chiral molecules without the need for resolving a racemic mixture at a later stage, a process that is often costly and inefficient.[1]

The following diagram illustrates the logical relationship of this compound as a chiral building block in drug development.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 18289-89-9 [chemicalbook.com]

- 3. 18289-89-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CAS 18289-89-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | C4H8O4 | CID 9920382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 18289-89-9 [m.chemicalbook.com]

- 7. This compound(18289-89-9) 1H NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Formation Mechanisms of (R)-Methyl 2,3-dihydroxypropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2,3-dihydroxypropanoate is a highly valuable C3 chiral building block in the synthesis of numerous complex, biologically active molecules, including pharmaceuticals like the antibiotic linezolid. Its stereochemically defined vicinal diol and ester functionalities provide a versatile scaffold for the construction of intricate molecular architectures. This guide provides an in-depth exploration of the primary stereoselective mechanisms for the formation of this compound. We will dissect three principal strategies: Sharpless Asymmetric Dihydroxylation, Chiral Pool Synthesis, and Chemoenzymatic Kinetic Resolution. For each methodology, we will delve into the underlying mechanistic principles, the rationale behind experimental choices, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Significance of a Chiral C3 Synthon

The precise three-dimensional arrangement of atoms in a molecule is paramount to its biological function. Enantiomerically pure compounds are therefore critical in drug development to ensure target specificity and minimize off-target effects. This compound serves as a cornerstone in this regard, offering a readily accessible source of (R)-chirality at the C2 position. Its utility is exemplified in the synthesis of oxazolidinone antibiotics, where the stereochemistry at the C5 position of the oxazolidinone ring, derived from the (R)-configuration of the starting material, is essential for antibacterial activity.[1] This guide aims to provide a comprehensive understanding of the most reliable and stereoselective methods to access this pivotal molecule.

Asymmetric Synthesis: Sharpless Asymmetric Dihydroxylation of Methyl Acrylate

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful and widely adopted method for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the dihydroxylation to a specific face of the double bond.

Mechanism of Stereoselection

The enantioselectivity of the Sharpless Asymmetric Dihydroxylation is governed by the formation of a chiral complex between osmium tetroxide and a cinchona alkaloid-derived ligand. For the synthesis of this compound from methyl acrylate, the commercially available reagent mixture, AD-mix-β, is employed. AD-mix-β contains the chiral ligand (DHQD)₂PHAL, which directs the dihydroxylation to the β-face of the alkene, yielding the desired (R)-diol.[1]

The reaction proceeds through a catalytic cycle:

-

Complex Formation: Osmium tetroxide (OsO₄) reacts with the chiral ligand ((DHQD)₂PHAL) to form a chiral osmium(VIII) complex.

-

[3+2] Cycloaddition: The alkene (methyl acrylate) approaches the chiral osmium complex from the less sterically hindered face, leading to a [3+2] cycloaddition to form a cyclic osmate ester intermediate. The geometry of the ligand-OsO₄ complex dictates the facial selectivity.

-

Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol, this compound, and a reduced osmium(VI) species.

-

Reoxidation: A stoichiometric co-oxidant, typically potassium ferricyanide(III) (K₃[Fe(CN)₆]), regenerates the osmium(VIII) species, allowing the catalytic cycle to continue.

A potential secondary catalytic cycle can occur if the osmate ester is oxidized before it hydrolyzes, which can lead to lower enantioselectivity. This is often suppressed by using a higher concentration of the chiral ligand.[1]

Diagram: Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle for the formation of this compound.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is based on the established Sharpless methodology for the asymmetric dihydroxylation of α,β-unsaturated esters.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Methyl acrylate | 86.09 | 0.86 g (0.96 mL) | 10.0 |

| AD-mix-β | - | 14.0 g | - |

| tert-Butanol | 74.12 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Methanesulfonamide | 95.12 | 0.95 g | 10.0 |

| Sodium sulfite | 126.04 | 15.0 g | - |

| Ethyl acetate | 88.11 | - | - |

| Anhydrous MgSO₄ | 120.37 | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add tert-butanol (50 mL) and water (50 mL). Stir the mixture at room temperature until homogeneous.

-

Add AD-mix-β (14.0 g) and methanesulfonamide (0.95 g) to the solvent mixture. Stir vigorously until the solids are dissolved, resulting in a yellow-green biphasic solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add methyl acrylate (0.86 g, 0.96 mL) dropwise to the cold, stirred reaction mixture.

-

Maintain the reaction at 0 °C and stir vigorously for 24 hours. The reaction progress can be monitored by TLC (staining with KMnO₄).

-

Once the reaction is complete, add solid sodium sulfite (15.0 g) portion-wise at 0 °C and stir for 1 hour.

-

Allow the mixture to warm to room temperature. Add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.

Expected Outcome: High yield (typically >80%) and high enantiomeric excess (ee >95%).

Chiral Pool Synthesis: Leveraging Nature's Chirality

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach elegantly transfers the existing stereochemistry of the starting material to the target molecule, avoiding the need for an asymmetric induction step. A common precursor for this compound is methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which can be derived from D-mannitol.

Synthetic Pathway and Mechanism

The synthesis from D-mannitol involves two key transformations:

-

Oxidative Cleavage and Acetal Formation: D-mannitol is first protected as 1,2:5,6-di-O-isopropylidene-D-mannitol. Subsequent oxidative cleavage of the central C3-C4 bond with a periodate salt yields two equivalents of (R)-2,3-O-isopropylidene-D-glyceraldehyde. This aldehyde is a versatile chiral intermediate.

-

Oxidation and Esterification followed by Deprotection: The aldehyde is then oxidized to the corresponding carboxylic acid, which is subsequently esterified to yield methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. The final step is the acid-catalyzed hydrolysis of the acetonide protecting group to reveal the vicinal diol of the target molecule.

Diagram: Chiral Pool Synthesis Workflow

Caption: Synthetic pathway from D-mannitol to the target molecule.

Experimental Protocol: Deprotection of the Dioxolane Precursor

This protocol details the final step in the chiral pool synthesis, the deprotection of the commercially available or synthetically prepared methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | 160.17 | 1.60 g | 10.0 |

| Acetic Acid | 60.05 | 28 mL | - |

| Water | 18.02 | 12 mL | - |

| Toluene | 92.14 | - | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.60 g) in a mixture of acetic acid (28 mL) and water (12 mL).

-

Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, remove the solvent by evaporation under reduced pressure.

-

To the resulting residue, add toluene (30 mL) and evaporate under reduced pressure. Repeat this azeotropic distillation two more times to ensure complete removal of water and residual acetic acid.

-

The resulting crude this compound is often of sufficient purity for subsequent use, or can be further purified by distillation or chromatography if necessary.

Expected Outcome: High yield (typically >90%) of the desired product.

Chemoenzymatic Synthesis: Kinetic Resolution

Chemoenzymatic methods combine the selectivity of biological catalysts with the practicality of organic synthesis. Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential rate of reaction of two enantiomers with an enzyme.

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases are a class of enzymes that catalyze the hydrolysis of esters. In organic solvents, this reaction can be reversed to perform esterification or transesterification. In the kinetic resolution of racemic methyl 2,3-dihydroxypropanoate, a lipase will selectively acylate one of the enantiomers at a much faster rate than the other. For instance, an (R)-selective lipase would acylate the (R)-enantiomer, leaving the unreacted (S)-enantiomer. To obtain the (R)-enantiomer, one could perform a selective hydrolysis of a racemic diacylated precursor. A more common approach is the enantioselective acylation of the racemic diol.

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value is desirable for achieving high enantiomeric excess of both the product and the unreacted starting material at approximately 50% conversion.

Representative Experimental Protocol: Lipase-Catalyzed Transesterification

While a specific protocol for methyl 2,3-dihydroxypropanoate is not widely published, the following is a representative protocol for the kinetic resolution of a similar chiral diol, based on well-established procedures for lipase-catalyzed acylations. Candida antarctica Lipase B (often immobilized as Novozym 435) is a robust and highly selective biocatalyst for such transformations.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Racemic Methyl 2,3-dihydroxypropanoate | 120.10 | 1.20 g | 10.0 |

| Novozym 435 (Immobilized CALB) | - | 120 mg | - |

| Vinyl acetate | 86.09 | 1.03 g (1.11 mL) | 12.0 |

| tert-Butyl methyl ether (TBME) | 88.15 | 50 mL | - |

| Molecular Sieves (4 Å) | - | 1.0 g | - |

Procedure:

-

To a 100 mL oven-dried, round-bottom flask, add racemic methyl 2,3-dihydroxypropanoate (1.20 g), tert-butyl methyl ether (50 mL), and activated 4 Å molecular sieves (1.0 g).

-

Add vinyl acetate (1.03 g, 1.11 mL) to the mixture.

-

Initiate the reaction by adding Novozym 435 (120 mg).

-

Seal the flask and shake the suspension at a constant temperature (e.g., 40 °C) in an orbital shaker.

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the substrate and product.

-

The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the acylated product and the remaining unreacted alcohol.

-

Once the desired conversion is reached, filter off the enzyme and molecular sieves. The enzyme can often be washed and reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the acylated product from the unreacted alcohol by flash column chromatography.

Expected Outcome: At ~50% conversion, one enantiomer will be obtained in high enantiomeric excess as the acylated product, while the other will remain as the unreacted alcohol, also in high enantiomeric excess.

Conclusion and Outlook

The formation of this compound can be achieved with high stereocontrol through several distinct and powerful methodologies. The Sharpless Asymmetric Dihydroxylation offers a direct and highly enantioselective route from a simple achiral precursor. Chiral Pool Synthesis provides an elegant and often high-yielding pathway by leveraging the inherent chirality of natural products. Chemoenzymatic Kinetic Resolution presents a valuable alternative for the separation of racemic mixtures, capitalizing on the exquisite selectivity of enzymes.

The choice of synthetic route will depend on factors such as the availability of starting materials, cost, scalability, and the specific requirements of the downstream applications. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the development and optimization of these and other novel synthetic strategies will remain a critical area of research. The methodologies detailed in this guide represent the current state-of-the-art and provide a solid foundation for any scientist or researcher working with this essential chiral building block.

References

- Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768-2771.

-

Schmid, C. R., & Bryant, J. D. (1995). D-(R)-GLYCERALDEHYDE ACETONIDE. Organic Syntheses, 72, 6. Available at: [Link]

-

Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263. Available at: [Link]

- Anderson, E. M., & Larsson, K. M. (1998). Kinetic resolution of 2,3-epoxy-1-propanol (glycidol) and its derivatives by porcine pancreatic lipase.

Sources

An In-depth Technical Guide to the Biological Significance of (R)-Methyl 2,3-dihydroxypropanoate

This guide provides a comprehensive technical overview of (R)-Methyl 2,3-dihydroxypropanoate, a chiral molecule of significant interest in synthetic and medicinal chemistry. While primarily recognized for its role as a versatile C3 chiral building block, emerging research on its parent compound, D-glyceric acid, suggests potential intrinsic biological activities. This document will delve into its established synthetic applications, explore its potential metabolic and cellular effects, and provide detailed experimental protocols for future investigation.

Introduction: A Molecule of Duality

This compound, also known as Methyl D-(-)-glycerate, is a C4 carbohydrate derivative characterized by a stereocenter at the C2 position.[1][2] Its structure, featuring two hydroxyl groups and a methyl ester, provides a rich scaffold for chemical modifications, making it a valuable precursor in the asymmetric synthesis of complex, biologically active molecules.[3] The precise spatial arrangement of its functional groups is crucial for its utility in creating stereospecific pharmaceuticals where biological function is intrinsically linked to three-dimensional structure.[3]

While its synthetic applications are well-documented, the direct biological activity of this compound remains largely unexplored. However, recent studies on D-glyceric acid (D-GA), its corresponding carboxylic acid, have unveiled intriguing effects on cellular metabolism, suggesting that the methyl ester form may also possess important, yet uncharacterized, biological functions.[4][5]

Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is fundamental to its application in both synthesis and biological assays.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₄ | [1][2] |

| Molecular Weight | 120.10 g/mol | [1][2] |

| CAS Number | 18289-89-9 | [2][6] |

| IUPAC Name | methyl (2R)-2,3-dihydroxypropanoate | [2] |

| SMILES | COC(=O)O | [2] |

| Storage | Sealed in dry, store in freezer, under -20°C | [7] |

Synthesis and Stereochemical Control

The enantiopurity of this compound is paramount for its application as a chiral building block. Several synthetic strategies are employed to achieve high stereoselectivity.

Chemoenzymatic Synthesis

Chemoenzymatic methods are favored for their high enantioselectivity and mild reaction conditions, aligning with green chemistry principles.[3] Kinetic resolution using lipases is a common technique to separate racemic mixtures, where the enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the desired (R)- or (S)-enantiomer.[3]

Asymmetric Chemical Synthesis

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for the synthesis of chiral diols from prochiral alkenes.[3] This reaction utilizes an osmium catalyst and a chiral ligand to direct the dihydroxylation to a specific face of the double bond, yielding the desired stereoisomer with high enantiomeric excess.[3]

Deprotection of a Chiral Precursor

A common laboratory-scale synthesis involves the deprotection of a protected chiral precursor, such as methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.[6]

-

Dissolution: Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1 g, 6.24 mmol) in a mixed solvent of acetic acid (14 ml) and water (6 ml).[6]

-

Reaction: Stir the reaction mixture at room temperature for 18 hours.[6]

-

Solvent Removal: After completion of the reaction, remove the solvent by evaporation under reduced pressure.[6]

-

Azeotropic Distillation: Co-evaporate the resulting residue with toluene (3x) to completely remove water and residual acetic acid.[6]

-

Product Isolation: This procedure yields methyl (R)-2,3-dihydroxypropionate.[6]

Caption: Synthesis of this compound via deprotection.

Established Role as a Chiral Building Block

The primary and most significant application of this compound is as a chiral precursor in the synthesis of biologically active molecules.[3] Its C3 backbone and defined stereocenter are fundamental in constructing molecules where specific stereochemistry is essential for biological function.[3]

Synthesis of Oxazolidinone Antibiotics

A critical application is in the synthesis of the oxazolidin-2-one ring, the core pharmacophore of the oxazolidinone class of antibiotics, which are effective against multidrug-resistant Gram-positive pathogens.[3] The renowned antibiotic, Linezolid, relies on a chiral C3 fragment derived from precursors like (R)-glycidol or (R)-glycidyl butyrate, which can be synthesized from this compound.[3] The (R)-configuration at the C5 position of the oxazolidinone ring, derived from the starting material, is indispensable for its antibacterial activity.[3]

Caption: Synthetic pathway from this compound to Linezolid.

Potential Biological Activity: An Emerging Frontier

While direct studies on this compound are lacking, research into its parent compound, D-glyceric acid (D-GA), provides a strong rationale for investigating its potential biological effects. It is hypothesized that intracellular esterases could convert the methyl ester to D-GA, thus eliciting similar biological responses.

A recent double-blind, placebo-controlled human study on D-GA revealed several statistically significant effects, suggesting a role in modulating cellular energy metabolism.[4][5]

Activation of Mitochondrial Metabolism

The study demonstrated that D-GA administration led to a clear upregulation of mitochondrial metabolism at the whole-body level.[4][5] Key findings included:

-

Reduced Plasma Lactate: A significant reduction in plasma lactate concentrations, indicating an increase in aerobic energy production.[4][5]

-

Upregulated NADH/NAD+ Ratio: An increase in the cellular NADH/NAD+ ratio, a key indicator of cellular redox state and mitochondrial activity.[4][5]

-

Modulation of mRNA Expression: Noticeable changes in the expression of mitochondria-related mRNAs in circulating immune cells.[4][5]

These findings suggest that D-GA, and potentially this compound, could act as signaling molecules that promote a shift towards more efficient energy production via oxidative phosphorylation.

Anti-inflammatory Effects and Enhanced Membrane Integrity

The same study reported a lowering of systemic inflammation and a sharp enhancement in cellular membrane integrity with D-GA administration.[4][5] These effects could be particularly beneficial in age-related metabolic challenges and conditions associated with chronic, low-grade inflammation.[4]

Caption: Hypothesized biological effects of this compound.

Proposed Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities of this compound, a series of in vitro experiments are proposed.

Cytotoxicity Assessment

Prior to functional assays, it is crucial to determine the non-toxic concentration range of the compound.

-

Cell Seeding: Seed cells (e.g., HepG2 hepatocytes, primary immune cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 1 mM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or PBS).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.

Assessment of Mitochondrial Function

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density.

-

Compound Treatment: Treat cells with a non-toxic concentration of this compound for a predetermined time (e.g., 24 hours).

-

Mito Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Data Acquisition: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time.

-

Data Analysis: Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Quantification of Inflammatory Markers

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) and pre-treat with this compound for 2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Compare cytokine levels in treated groups to the LPS-only control.

Future Directions and Conclusion

This compound is a molecule with a well-established and critical role in stereoselective organic synthesis. Its utility as a chiral building block for life-saving drugs like Linezolid is undisputed. The emerging evidence of the profound metabolic effects of its parent compound, D-glyceric acid, opens up an exciting new avenue of research into the intrinsic biological activity of this compound itself.

Future research should focus on validating the hypothesized metabolic and anti-inflammatory effects through rigorous in vitro and in vivo studies. Investigating its pharmacokinetics, particularly the rate and extent of its conversion to D-glyceric acid, will be crucial. If its biological activities are confirmed, this compound could transition from being solely a synthetic precursor to a potential therapeutic agent for metabolic and inflammatory disorders, particularly those associated with aging.

References

- This compound | 18289-89-9 | Benchchem. (n.d.).

- This compound | 18289-89-9 - ChemicalBook. (n.d.).

- Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem. (n.d.).

- This compound | C4H8O4 | CID 9920382 - PubChem. (n.d.).

-

Habe, H., Fukuoka, T., Kitamoto, D., & Sakaki, K. (2020). Application of Glyceric Acid to Bio-related Functional Materials and Improvement of Microbial Production. Journal of Oleo Science, 69(12), 1449–1457. [Link]

- 17392-83-5|(R)-Methyl 2-hydroxypropanoate|BLD Pharm. (n.d.).

- This compound CAS#: 18289-89-9 - ChemicalBook. (n.d.).

- 18289-89-9|this compound|BLD Pharm. (n.d.).

- 18289-89-9 | this compound | Chiral Building Blocks | Ambeed.com. (n.d.).

- (S)-Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 11083880 - PubChem. (n.d.).

-

Olli, K., Lahti, T., Kujala, U. M., & Alén, M. (2021). Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans. Frontiers in Aging, 2, 752636. [Link]

-

Olli, K., & Alén, M. (2021). Double Blinded Clinical Study on D-Glyceric Acid, a Potential Novel Energy Metabolic Signaling Metabolite. ResearchGate. [Link]

-

Ghilagaber, S., Hunter, W. N., & Marquez, R. (2007). Enantioselective synthesis of C3 fluoro-MEP. Organic & Biomolecular Chemistry, 5(1), 97–102. [Link]

-

Olli, K., Lahti, T., Kujala, U. M., & Alén, M. (2021). Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans. PubMed. [Link]

Sources

- 1. Methyl 2,3-dihydroxypropanoate | C4H8O4 | CID 140003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C4H8O4 | CID 9920382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50–60-Year-Old Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Randomized Trial: D-Glyceric Acid Activates Mitochondrial Metabolism in 50-60-Year-Old Healthy Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 18289-89-9 [chemicalbook.com]

- 7. 18289-89-9|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Enantioselective Synthesis of Methyl 2,3-dihydroxypropanoate

Foreword: The Strategic Importance of a C3 Chiral Building Block

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety.[1][2] Chiral molecules, particularly small, functionalized building blocks, are the linchpins in the construction of complex, biologically active compounds. Methyl 2,3-dihydroxypropanoate, a C3 chiral synthon, represents one such pivotal molecule. Its stereocenters are fundamental to establishing the three-dimensional architecture required for specific interactions with biological targets like enzymes and receptors.

The (R)-enantiomer, for instance, is a key precursor in the synthesis of oxazolidinone antibiotics, a class of drugs effective against multidrug-resistant Gram-positive pathogens, with Linezolid being a prominent example.[3] The chirality at the C2 position of the dihydroxypropanoate backbone is directly translated to the C5 position of the oxazolidinone ring, an arrangement essential for its antibacterial activity.[3] This guide provides an in-depth exploration of the primary, field-proven methodologies for the enantioselective synthesis of this valuable intermediate, designed for the practicing researcher and drug development professional. We will delve into the causality behind strategic choices, providing not just protocols, but a framework for rational synthetic design.

Strategic Overview: Pathways to Enantiopurity

The synthesis of enantiomerically pure methyl 2,3-dihydroxypropanoate can be broadly categorized into three major strategies: (1) creating the desired chiral center from a prochiral substrate via asymmetric catalysis, (2) utilizing a pre-existing stereocenter from a readily available natural product (chiral pool synthesis), and (3) separating a racemic mixture through kinetic resolution. Each approach carries distinct advantages and is selected based on factors such as scale, cost, and available starting materials.

Caption: Overview of primary synthetic routes to enantiopure methyl 2,3-dihydroxypropanoate.

Asymmetric Synthesis: The Sharpless Asymmetric Dihydroxylation (AD)

The most direct and elegant method for generating the vicinal diol functionality from an achiral precursor is the asymmetric dihydroxylation of an alkene. The Sharpless Asymmetric Dihydroxylation stands as a landmark achievement in this area, enabling the conversion of prochiral alkenes, such as methyl acrylate, into chiral diols with high enantioselectivity.[4][5]

Mechanistic Rationale and Causality

The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine-based ligand.[6] The choice of ligand dictates the facial selectivity of the dihydroxylation. The commercially available "AD-mix" reagents conveniently package the catalyst, ligand, and a stoichiometric re-oxidant.[5]

-

AD-mix-α , containing the ligand (DHQ)₂PHAL, typically delivers the diol from the 'alpha' face of the alkene when drawn in a standardized orientation.

-

AD-mix-β , containing the ligand (DHQD)₂PHAL, delivers the diol from the 'beta' face.[5]

The causality of enantioselection lies in the formation of a chiral osmium(VIII)-ligand complex. This complex then undergoes a [3+2]-cycloaddition with the alkene, passing through a tightly organized transition state where the chiral ligand sterically directs the approach of the alkene to one face, leading to the formation of a single enantiomer of the cyclic osmate ester intermediate.[5][6] Hydrolysis of this intermediate yields the chiral diol and a reduced osmium species. The crucial role of the co-oxidant, typically potassium ferricyanide (K₃[Fe(CN)₆]), is to regenerate the active OsO₄ catalyst, allowing it to be used in substoichiometric amounts and mitigating issues with its cost and toxicity.[5][7]

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Synthesis of Methyl (R)-2,3-dihydroxypropanoate

This protocol is adapted from the established Sharpless AD methodology for α,β-unsaturated esters.[3][8]

Step-by-Step Methodology:

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add a solvent mixture of tert-butanol and water (1:1, 100 mL). Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add AD-mix-β (28 g, corresponding to ~0.2 mmol K₂OsO₂(OH)₄) to the cooled solvent with vigorous stirring. Continue stirring until the solids are mostly dissolved, resulting in a pale green-yellow, slightly heterogeneous mixture. Then, add methanesulfonamide (CH₃SO₂NH₂, 1.9 g, 20 mmol). The use of methanesulfonamide is known to accelerate the hydrolysis of the osmate ester and improve turnover for some substrates.[5]

-

Substrate Addition: Add methyl acrylate (1.72 g, 20 mmol) to the reaction mixture.

-

Reaction: Seal the flask and stir vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The reaction is typically complete within 6-12 hours.

-

Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (Na₂SO₃, 30 g) and allowing the mixture to warm to room temperature. Stir for an additional 1 hour.

-

Extraction: Add ethyl acetate (100 mL) and stir for 30 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (gradient elution, e.g., 50% to 80% ethyl acetate in hexanes) to yield methyl (R)-2,3-dihydroxypropanoate.

Data Summary

| Strategy | Starting Material | Key Reagent/Catalyst | Typical Yield (%) | Typical e.e. (%) |

| Sharpless AD | Methyl Acrylate | AD-mix-β / OsO₄ | 80-95% | >95% |

| Chiral Pool | D-Serine | Standard Reagents | 70-85% (multi-step) | >99% |

| DKR | Racemic Precursor | Lipase + Ru Catalyst | >90% | >99% |

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials.[9] This strategy is highly attractive as it transfers the existing chirality of the starting material to the target molecule, circumventing the need for an asymmetric induction step.[10] Amino acids, such as serine, are excellent chiral pool reagents.[9][11]

Conceptual Workflow: From D-Serine to (R)-Methyl 2,3-dihydroxypropanoate

The synthesis begins with D-serine, which possesses the correct (R)-configuration at the α-carbon. The strategy involves a diazotization reaction to convert the amino group into a hydroxyl group with retention of configuration, followed by esterification.

Caption: Chiral pool synthesis workflow from D-Serine.

Experimental Protocol: Deprotection of a Dioxolane Precursor

A common and practical chiral pool route involves the hydrolysis of commercially available methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which is itself derived from D-mannitol or ascorbic acid. This method directly yields the target diol by removing the acetonide protecting group.

Step-by-Step Methodology: [12]

-

Dissolution: Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 g, 6.24 mmol) in a mixed solvent of acetic acid (14 mL) and water (6 mL) in a 50 mL flask.

-

Reaction: Stir the reaction mixture at room temperature for 18 hours.

-

Solvent Removal: After the reaction is complete (monitored by TLC or GC-MS), remove the solvent by evaporation under reduced pressure.

-

Azeotropic Removal: Add toluene (20 mL) to the residue and evaporate under reduced pressure. Repeat this azeotropic distillation two more times to ensure complete removal of water and residual acetic acid.

-

Final Product: This procedure yields methyl (R)-2,3-dihydroxypropanoate as a viscous oil (expected yield: ~81%).[12] The product is often of sufficient purity for subsequent steps without further column chromatography.

Kinetic Resolution: Enzymatic and Chemoenzymatic Approaches

Kinetic resolution is a powerful technique for separating a racemic mixture. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[13] Biocatalysis, particularly using enzymes like lipases, has emerged as a highly efficient and sustainable method for these resolutions due to the high enantioselectivity of enzymes.[3][14]

Principle of Dynamic Kinetic Resolution (DKR)

A standard kinetic resolution is limited to a maximum theoretical yield of 50% for the desired enantiomer. To overcome this limitation, Dynamic Kinetic Resolution (DKR) was developed.[13][15] DKR combines the enantioselective enzymatic reaction with an in situ racemization of the less reactive enantiomer. This racemization is typically achieved using a metal catalyst (e.g., a ruthenium complex).[3] As the faster-reacting enantiomer is consumed by the enzyme, the equilibrium of the racemization is continuously shifted, allowing for the theoretical conversion of 100% of the racemic starting material into a single, enantiopure product.[15]

Caption: Principle of Dynamic Kinetic Resolution (DKR).

Conceptual Protocol: DKR of a Racemic Precursor

A DKR approach to methyl 2,3-dihydroxypropanoate could involve the lipase-catalyzed acylation of racemic methyl 2,3-dihydroxypropanoate.

Conceptual Steps:

-

Setup: A racemic mixture of methyl 2,3-dihydroxypropanoate is dissolved in an appropriate organic solvent (e.g., toluene).

-

Catalyst Addition: A racemization catalyst (e.g., a Shvo-type ruthenium complex) and an acylating agent (e.g., vinyl acetate) are added.

-

Enzyme Addition: An immobilized lipase with high selectivity for the (R)-enantiomer (e.g., Novozym 435, lipase B from Candida antarctica) is added to the mixture.

-

Reaction: The mixture is heated (e.g., to 60-70 °C) to facilitate both the racemization and enzymatic reaction. The lipase selectively acylates the (R)-enantiomer, while the ruthenium catalyst continuously racemizes the remaining (S)-enantiomer back to the racemic mixture.

-

Workup: After completion, the enzyme is filtered off, and the resulting (R)-acylated product is separated from any unreacted starting material and can be de-acylated to yield the desired this compound.

Conclusion and Outlook

The enantioselective synthesis of methyl 2,3-dihydroxypropanoate is a well-developed field offering multiple robust strategies for researchers.

-

Sharpless Asymmetric Dihydroxylation is a premier choice for its directness, high yields, and predictable enantioselectivity, making it highly suitable for large-scale synthesis from inexpensive prochiral alkenes.[5][8]

-

Chiral Pool Synthesis offers an infallible method for achieving near-perfect enantiopurity by leveraging nature's stereochemical legacy, ideal for applications where absolute stereochemical integrity is paramount.[9][12]

-

Dynamic Kinetic Resolution represents a sophisticated and highly efficient chemoenzymatic strategy that maximizes atom economy by converting an entire racemic mixture into a single desired enantiomer.[3][15]

The choice of method will ultimately depend on the specific constraints and goals of the research program, including scale, cost of goods, and process safety considerations. As the demand for enantiopure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and scalable syntheses for key chiral building blocks like methyl 2,3-dihydroxypropanoate will remain a vital area of scientific endeavor.

References

-

Ahmad, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4988. Retrieved from [Link]

-

Wikipedia. (2023). Sharpless asymmetric dihydroxylation. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. Retrieved from [Link]

-

Reddy, P. V., & Sharpless, K. B. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(11), 5894-5926. Retrieved from [Link]

-

Lee, H., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. Retrieved from [Link]

-

Patel, R. N. (2001). Microbial/enzymatic synthesis of chiral drug intermediates. Current Opinion in Biotechnology, 12(6), 587-604. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(1), 1-24. Retrieved from [Link]

-

N-methylmorpholine N-oxide. (n.d.). Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. National Institutes of Health. Retrieved from [Link]

-

Morris, A. S., & Anderson, R. J. (2018). The Significance of Chirality in Drug Design and Development. Current Topics in Medicinal Chemistry, 18(18), 1558-1562. Retrieved from [Link]

-

Patel, R. N. (2001). Enzymatic Synthesis of Chiral Intermediates for Drug Development. Seminars in Organic Synthesis, 26, 1-28. Retrieved from [Link]

-

Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(42), 5802-5803. Retrieved from [Link]

-

Scafato, P., et al. (2021). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 26(19), 5946. Retrieved from [Link]

-

ResearchGate. (n.d.). 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Effective chiral pool synthesis of both enantiomers of the TRPML inhibitor trans-ML-SI3. PubMed. Retrieved from [Link]

-

Macmillan Group. (n.d.). Dynamic Kinetic Resolutions. Macmillan Group, Princeton University. Retrieved from [Link]

-

Juniper Publishers. (2018). Role of Chirality in Drugs. Juniper Publishers. Retrieved from [Link]

-

Lee, H., et al. (2016). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 21(7), 951. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial/enzymatic synthesis of chiral pharmaceutical intermediates. ResearchGate. Retrieved from [Link]

-

Wikipedia. (2023). Dynamic kinetic resolution in asymmetric synthesis. Wikipedia. Retrieved from [Link]

-

Dewhurst, R. D., & Marder, T. B. (2014). Asymmetric synthesis: cascades of catalytic selectivity. Nature Chemistry, 6(4), 279-280. Retrieved from [Link]

-

Bentham Science Publishers. (n.d.). The Significance of Chirality in Drug Design and Development. Bentham Science. Retrieved from [Link]

-

Chemospecific. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing. Retrieved from [Link]

Sources

- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. benchchem.com [benchchem.com]

- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis | MDPI [mdpi.com]

- 10. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 18289-89-9 [chemicalbook.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Microbial/enzymatic synthesis of chiral drug intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

Stereochemistry of (R)-Methyl 2,3-dihydroxypropanoate

An In-depth Technical Guide to the

Abstract

(R)-Methyl 2,3-dihydroxypropanoate is a cornerstone C3 chiral building block in modern organic synthesis, prized for its defined stereochemistry and versatile functional groups. Its application spans the synthesis of complex natural products and the development of novel pharmaceuticals where precise three-dimensional architecture is paramount for biological activity. This guide provides an in-depth exploration of the stereochemical aspects of this compound, targeting researchers, scientists, and drug development professionals. We will dissect robust synthetic methodologies, from chiral pool approaches to state-of-the-art asymmetric synthesis, and detail the critical analytical techniques required for unambiguous stereochemical assignment and validation. The causality behind experimental choices is emphasized throughout, offering not just protocols, but a framework for strategic synthesis and analysis.

Introduction: The Significance of a C3 Chiral Synthon

In the landscape of medicinal chemistry and total synthesis, the efficient construction of stereochemically complex molecules is a persistent challenge. Nature provides a valuable repository of enantiomerically pure starting materials, collectively known as the "chiral pool," which serve as powerful precursors in synthetic endeavors.[1][2] this compound, a derivative of (R)-glyceric acid, is an exemplary member of this class.[3]

Its structure features a single stereocenter at the C2 position, which dictates the absolute configuration of the molecule. This pre-defined chirality allows chemists to transfer stereochemical information through a synthetic sequence, controlling the formation of new stereocenters in a predictable manner—a strategy known as diastereoselective synthesis.[4] The presence of two hydroxyl groups and an ester moiety offers multiple points for chemical modification, making it a highly versatile intermediate.[4] The importance of such chiral building blocks cannot be overstated, as the physiological activity of a drug is often confined to a single enantiomer.[5][] This guide will illuminate the critical aspects of synthesizing and characterizing this vital molecule.

Enantioselective Synthesis: Crafting the (R)-Configuration

The generation of enantiomerically pure this compound can be broadly achieved through two distinct strategies: leveraging a naturally occurring chiral precursor (Chiral Pool Synthesis) or inducing chirality from an achiral starting material (Asymmetric Synthesis).

Chiral Pool Synthesis: A Path from a Pre-existing Stereocenter

This approach capitalizes on the chirality of readily available natural products. A common and efficient method involves the deprotection of a protected precursor, such as methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, which is itself derived from (R)-glyceraldehyde.

Causality Behind the Method: The core of this strategy is the stability of the acetonide protecting group under various conditions, which allows for modifications elsewhere in a molecule. Its subsequent removal under mild acidic conditions regenerates the vicinal diol without disturbing the C2 stereocenter. The choice of acetic acid in water is a standard, gentle method for hydrolyzing acid-labile protecting groups like acetonides. The azeotropic distillation with toluene is a critical step to ensure the complete removal of water and residual acid, which could otherwise interfere with subsequent reactions or promote ester hydrolysis.

Experimental Protocol: Deprotection of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate [7]

-

Dissolution: Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 g, 6.24 mmol) in a mixed solvent system of acetic acid (14 mL) and water (6 mL).

-

Reaction: Stir the reaction mixture at ambient temperature for 18 hours to ensure complete hydrolysis of the acetonide.

-

Solvent Removal: Remove the solvent by evaporation under reduced pressure using a rotary evaporator.

-

Azeotropic Distillation: Add toluene (3 x 10 mL) to the residue and evaporate under reduced pressure after each addition. This step is crucial for the azeotropic removal of water and any remaining acetic acid.

-

Isolation: The resulting residue, this compound, is typically obtained in high purity and yield (e.g., 610.6 mg, 81% yield).[7]

Sources

- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C4H8O4 | CID 9920382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 18289-89-9 [chemicalbook.com]